methyl (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate
Description
Methyl (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate is a chiral amino acid derivative featuring:
- Fmoc protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis to shield the amino group during coupling reactions .
- R-configuration: The stereochemistry at the α-carbon (C2) is critical for biological recognition and synthetic applications.
- 4-Hydroxyphenyl substituent: This aromatic side chain mimics tyrosine, enabling incorporation into peptides for targeted interactions (e.g., phosphorylation or receptor binding).
- Methyl ester: The ester moiety enhances solubility in organic solvents, facilitating purification and handling during synthesis.
While direct data on this compound are absent in the provided evidence, its structure aligns with Fmoc-protected amino acid esters used in solid-phase peptide synthesis.
Properties
CAS No. |
1270300-64-5 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)/t23-/m1/s1 |
InChI Key |
NWIXWDJMIUGINH-HSZRJFAPSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate, commonly referred to as Fmoc-L-tyrosine methyl ester, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C25H23NO5
- Molecular Weight : 417.45 g/mol
- CAS Number : 82911-79-3
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its stability and ease of removal. The presence of the hydroxyphenyl group contributes to its potential interactions with biological targets.
Research indicates that this compound exhibits various biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. For example, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation .
- Antioxidant Properties : The hydroxyphenyl moiety may contribute to antioxidant activity, providing protective effects against oxidative stress in cells .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by modulating pathways associated with tumor growth and metastasis. Its ability to inhibit HDACs could lead to the reactivation of tumor suppressor genes .
Case Studies
- HDAC Inhibition Study :
- Cell Viability Assays :
- Antioxidant Activity Assessment :
Data Table: Biological Activity Overview
Scientific Research Applications
Organic Synthesis
Fmoc Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amines during peptide synthesis. This compound is utilized in the synthesis of peptides and other complex organic molecules due to its stability under basic conditions and ease of removal under mildly acidic conditions. The Fmoc protection allows for selective reactions at other functional groups without interfering with the amine functionality.
Synthesis of Peptides
Methyl (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate is particularly valuable in the solid-phase peptide synthesis (SPPS) methodology. In SPPS, the Fmoc group is used to protect amino acids during the sequential addition of building blocks to form peptides. This method has revolutionized peptide synthesis by allowing for rapid and efficient production of peptides with high purity and yield.
Medicinal Chemistry
Drug Development
This compound plays a pivotal role in drug development, particularly in creating peptide-based therapeutics. The ability to modify amino acids through the Fmoc strategy enables researchers to design peptides with enhanced biological activity and selectivity for specific targets, such as receptors or enzymes.
Anticancer Agents
Research has shown that certain peptides synthesized using Fmoc chemistry exhibit anticancer properties. For instance, modifications to the structure of this compound have been explored to enhance its efficacy against cancer cells by improving its interaction with cellular targets involved in tumor growth.
Biochemistry
Enzyme Studies
In biochemical research, this compound is utilized to study enzyme-substrate interactions. By incorporating this compound into substrates, researchers can investigate how modifications affect enzyme activity and specificity.
Protein Modifications
The ability to introduce this compound into proteins allows scientists to explore post-translational modifications and their effects on protein function. Such studies are crucial for understanding cellular processes and developing new therapeutic strategies.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Peptide Synthesis using Fmoc Chemistry | Organic Synthesis | Demonstrated high efficiency in synthesizing complex peptides with diverse functionalities using this compound as a building block. |
| Anticancer Properties of Modified Peptides | Medicinal Chemistry | Identified modified peptides derived from this compound that showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications. |
| Enzyme Interaction Studies | Biochemistry | Revealed critical insights into how structural modifications influence enzyme kinetics and substrate specificity when using this compound in substrate design. |
Chemical Reactions Analysis
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose the amine for subsequent peptide coupling:
-
Conditions : Piperidine in DMF (e.g., 20% piperidine, 30 minutes at room temperature) .
-
Mechanism : The base cleaves the ester linkage between the Fmoc group and the amino acid, releasing the Fmoc moiety as a byproduct .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the carboxylic acid:
-
Conditions : Lithium hydroxide (LiOH) in THF/water or hydrochloric acid (HCl) in dioxane .
-
Mechanism : Acidic or basic catalysis facilitates cleavage of the ester bond, yielding the carboxylic acid for further reactions .
Coupling Reactions
After Fmoc deprotection, the amine participates in peptide bond formation:
-
Reagents : Carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) in DMF .
-
Mechanism : Activation of the carboxylic acid as an active ester or mixed anhydride, followed by nucleophilic attack by the amine group .
Other Reactions
-
Acetylation : The hydroxyl group on the tyrosine side chain may undergo acetylation using acetic anhydride under basic conditions .
-
Methanolysis : Methanol in acidic conditions (e.g., HCl) can cleave ester bonds, though this is less common for this compound .
Reaction Comparison Table
Research Findings
-
Synthesis Efficiency : The methylation step using K₂CO₃ and CH₃I in DMF achieves high yields (71% in one study) .
-
Reaction Selectivity : The Fmoc group’s stability under mild acidic conditions ensures selective deprotection without compromising other functional groups .
-
Biological Relevance : Compounds with similar structures exhibit antimicrobial and anticancer properties, highlighting their potential in drug design.
This compound’s reactivity is central to peptide synthesis workflows, with well-established protocols for deprotection, ester hydrolysis, and coupling. Its Fmoc group and ester functionality enable precise control over reaction selectivity and efficiency.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-hydroxyphenyl group distinguishes the target compound from analogs with electronically and sterically diverse substituents:
Key Findings :
Stereochemical and Protective Group Differences
Key Findings :
Physical and Chemical Properties
Preparation Methods
Phenolic Hydroxyl Protection (Optional)
The phenolic hydroxyl group of tyrosine is often protected during synthesis to prevent side reactions. While the target compound retains a free phenol, temporary protection with a tert-butyl (tBu) group is common for intermediate stability.
Procedure :
-
Dissolve D-tyrosine in methanol and add thionyl chloride (SOCl₂) to form the methyl ester hydrochloride.
-
Introduce isobutylene gas under acidic conditions (H₂SO₄) in methylene chloride to protect the phenol as a tBu ether.
Reaction Conditions :
Fmoc Protection of the α-Amine
The α-amine is protected using Fmoc-OSu (N-fluorenylmethyloxycarbonyl-oxysuccinimide) under mild basic conditions to avoid epimerization.
Procedure :
-
Saponify the methyl ester (if present) using NaOH (30–40 wt%) at 0–10°C.
-
React with Fmoc-OSu in THF/water at 10–15°C for 12–24 hours.
Optimization :
Methyl Esterification of the Carboxyl Group
The carboxyl group is esterified using thionyl chloride in refluxing methanol, a method compatible with Fmoc-protected intermediates.
Procedure :
-
Reflux Fmoc-D-tyrosine with SOCl₂ in methanol for 4–6 hours.
-
Concentrate under reduced pressure to isolate the methyl ester.
Key Data :
Phenolic Deprotection (If Protected)
If a tBu group was used, it is removed with trifluoroacetic acid (TFA) without affecting the Fmoc group or methyl ester.
Procedure :
-
Treat the protected intermediate with 95% TFA in dichloromethane for 1–2 hours.
Enantioselective Synthesis Challenges
The (2R) configuration introduces synthetic hurdles, as most protocols default to L-tyrosine. Key strategies include:
-
Chiral Pool Synthesis : Use commercially available D-tyrosine (if accessible).
-
Dynamic Kinetic Resolution : Employ palladium catalysts or enzymatic systems to favor the R-enantiomer.
-
Chiral Auxiliaries : Temporarily attach groups like Oppolzer’s sultam to direct stereochemistry during Fmoc protection.
Analytical Characterization
Critical quality control metrics for the final product include:
Industrial Scalability and Patent Insights
A Chinese patent (CN109232321A) outlines a scalable method for analogous Fmoc-amino acid esters:
-
One-Pot Protection/Esterification : Combine methanol, SOCl₂, and tyrosine in a single reactor to streamline steps.
-
Continuous Isobutylene Flow : Enhances tBu protection efficiency by maintaining acidic conditions.
-
Crystallization Optimization : Seed with product crystals to improve yield (up to 85%).
Comparative Table: Laboratory vs. Industrial Synthesis
Q & A
Q. What are the key structural features and functional groups of methyl (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate?
The compound contains:
- A fluorenylmethoxycarbonyl (Fmoc) group for amino protection .
- A (2R)-stereocenter at the α-carbon of the amino acid backbone.
- A 4-hydroxyphenyl side chain, contributing to hydrophobicity and potential hydrogen bonding .
- A methyl ester group at the C-terminus, enhancing solubility in organic solvents . Methodological Insight: Confirm stereochemistry via chiral HPLC or X-ray crystallography (if crystalline), and characterize functional groups using FT-IR or / NMR .
Q. What synthetic routes are commonly used to prepare this compound?
Typical synthesis involves:
- Fmoc protection : Reacting the free amino acid with Fmoc-Cl in a mixed solvent (e.g., 1,4-dioxane/water) under basic conditions (e.g., NaCO) .
- Side-chain functionalization : Introducing the 4-hydroxyphenyl group via Suzuki coupling or alkylation before esterification.
- Methyl esterification : Using methanol and catalytic acid (e.g., HCl) or diazomethane for mild esterification . Key Data: Yields range from 60–85% after purification by reverse-phase chromatography .
Q. How should this compound be stored to ensure stability?
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group.
- Protect from light to avoid degradation of the Fmoc group .
- Use anhydrous solvents (e.g., DMF, DCM) for dissolution to minimize ester hydrolysis .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical purity during synthesis?
- Chiral auxiliaries : Use enantioselective catalysts (e.g., L-proline derivatives) during alkylation to maintain (2R)-configuration .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor the desired diastereomer.
- Analytical validation : Employ NMR (if fluorinated analogs are synthesized) or circular dichroism (CD) to confirm stereochemistry .
Q. What strategies mitigate side reactions (e.g., Fmoc deprotection or ester hydrolysis) during peptide coupling?
- Deprotection control : Use 20% piperidine in DMF for Fmoc removal, monitoring by TLC or LC-MS to avoid over-exposure .
- pH stabilization : Maintain neutral to slightly acidic conditions (pH 6–7) during coupling to prevent ester hydrolysis.
- Additives : Include HOBt or Oxyma Pure to reduce racemization during activation with carbodiimides .
Q. How does the 4-hydroxyphenyl group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Hydrogen bonding : The phenolic –OH may compete with resin-bound amines, requiring temporary protection (e.g., tert-butyldimethylsilyl ether) during SPPS .
- Orthogonality : Ensure compatibility with Fmoc deprotection conditions (e.g., avoid strong bases that cleave silyl ethers).
- Solubility : The aromatic group improves solubility in DCM or THF, but may aggregate in aqueous buffers, necessitating chaotropic agents (e.g., urea) .
Q. What analytical methods are critical for resolving contradictions in purity assessments?
- HPLC-MS : Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) to separate diastereomers or hydrolyzed byproducts .
- NMR spectroscopy : - COSY or NOESY can identify spatial proximity of protons in complex mixtures .
- Elemental analysis : Validate molecular formula when MS data are ambiguous (e.g., isotopic patterns for bromine-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
